2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole
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Overview
Description
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a thiophene ring, an imidazole ring, and a chlorofluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Paal-Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfur sources such as phosphorus pentasulfide (P4S10).
Introduction of the Chlorofluorophenyl Group: The chlorofluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using 2-chloro-6-fluorobenzyl chloride and a suitable nucleophile.
Formation of the Imidazole Ring: The imidazole ring can be formed through the condensation of glyoxal, ammonia, and an aldehyde.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Substitution: The chlorofluorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Amines, thiols, alkoxides
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydroimidazole derivatives
Substitution: Amino or thiol-substituted derivatives
Scientific Research Applications
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs with potential anti-inflammatory, antimicrobial, and anticancer properties.
Material Science: The unique electronic properties of the thiophene and imidazole rings make this compound suitable for use in organic semiconductors and light-emitting diodes (OLEDs).
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, microbial cell walls, or cancer cell proliferation.
Pathways Involved: It may inhibit key enzymes or block receptor sites, leading to the disruption of biological processes such as cell signaling, DNA replication, or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-imidazole is unique due to its combination of a thiophene ring, an imidazole ring, and a chlorofluorophenyl group. This unique structure imparts distinct electronic and steric properties, making it a versatile compound for various applications in medicinal chemistry, material science, and organic synthesis.
Properties
IUPAC Name |
[2-[(2-chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12ClFN2OS2/c16-11-3-1-4-12(17)10(11)9-22-15-18-6-7-19(15)14(20)13-5-2-8-21-13/h1-5,8H,6-7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDMMJSGCMKNNY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=C(C=CC=C2Cl)F)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12ClFN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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